4-Methoxy-6-methylpyrimidin-5-amine
Description
4-Methoxy-6-methylpyrimidin-5-amine is a pyrimidine derivative characterized by a methoxy group at position 4, a methyl group at position 6, and an amine at position 3. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science. This compound (CAS number provided in ) is utilized in research and development, particularly in synthesizing biologically active molecules . Its synthesis often involves nucleophilic substitution or condensation reactions, as seen in related pyrimidine derivatives (e.g., acylation of 5-amino-4-methoxy-6-chloropyrimidine with acid chlorides) .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-methoxy-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-5(7)6(10-2)9-3-8-4/h3H,7H2,1-2H3 |
InChI Key |
LQFUPLFHVHGUDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)OC)N |
Canonical SMILES |
CC1=C(C(=NC=N1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 4-Methoxy-6-methylpyrimidin-5-amine and analogous compounds:
Physicochemical and Crystallographic Differences
- 4-Methoxy-6-methylpyrimidin-5-amine: The methoxy and methyl groups enhance lipophilicity compared to halogenated analogs. No crystallographic data is provided in the evidence, but related compounds (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing crystal packing .
- Aryl-Substituted Pyrimidines : Compounds like N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibit extended π-systems due to aryl groups, influencing UV-Vis absorption and fluorescence properties .
Preparation Methods
Reaction Mechanism and Conditions
The bromination of 2-amino-4-methoxy-6-methylpyrimidine using N-bromosuccinimide (NBS) in acetonitrile under inert atmosphere represents a straightforward route to 5-bromo-4-methoxy-6-methyl-2-pyrimidinamine, a precursor to the target compound. This electrophilic aromatic substitution occurs regioselectively at the 5-position due to the directing effects of the methoxy and amino groups.
The reaction proceeds at ambient temperature (20°C) with a molar ratio of 1:1.3 (pyrimidine:NBS), achieving completion within 4–6 hours. Post-reaction workup involves dilution with ethyl acetate, aqueous washing, and silica gel chromatography to isolate the product in 71% yield. While effective, this method requires stringent control over moisture and oxygen to prevent side reactions, increasing operational complexity.
Limitations and Byproduct Formation
A major limitation is the generation of 5,5-dibromo adducts when excess NBS is used, necessitating precise stoichiometry. Additionally, the brominated intermediate requires further functionalization (e.g., amination or hydrolysis) to yield 4-methoxy-6-methylpyrimidin-5-amine, adding steps to the synthesis.
One-Pot Synthesis Using Cyanuric Chloride and Dimethyl Malonate
Three-Step Reaction Sequence
A patented one-pot method synthesizes 2-amino-4-methoxy-6-methyl-1,3,5-triazine, which is isomerized to the target pyrimidine derivative under basic conditions. The process involves:
- Condensation : Cyanuric chloride reacts with dimethyl malonate in acetone at 40–60°C, forming a triazine intermediate.
- Amination : Treatment with 25% ammonia water at 35–45°C introduces the amino group.
- Decarboxylation and Cyclization : Sodium hydroxide in methanol mediates ring contraction, yielding 4-methoxy-6-methylpyrimidin-5-amine after acidification.
Optimization and Yield
Key parameters include:
- Solvent selection : Acetone or 2-methyltetrahydrofuran minimizes side reactions.
- Molar ratios : A 1:1.1 ratio of cyanuric chloride to dimethyl malonate ensures complete conversion.
- Temperature control : Maintaining 35–45°C during amination prevents over-alkylation.
This method achieves an 80% overall yield with >98% purity, significantly outperforming traditional routes that rely on toxic hydrogen sulfide gas.
Ammonolysis of 4,6-Dichloropyrimidine Derivatives
Two-Step Synthesis Pathway
4,6-Dichloropyrimidine undergoes selective ammonolysis at the 4-position using aqueous ammonia or methylamine, followed by methoxylation at the 6-position with sodium methoxide. The first step occurs at 50–60°C, producing 4-amino-6-chloropyrimidine in 89.4% yield. Subsequent refluxing with methanol and NaOH (60–90°C) replaces the chloride with a methoxy group, yielding the final product.
Impurity Control
The major impurity, bis(6-methoxypyrimidin-4-yl)amine , forms via over-amination and is mitigated by:
- Maintaining a 1:4 molar ratio of dichloropyrimidine to ammonia.
- Using excess methanol (10–50 eq.) to drive methoxylation to completion.
Comparative Analysis of Synthetic Routes
Key Findings :
- The one-pot method offers the best balance of yield and scalability for industrial applications.
- Ammonolysis is optimal for small-scale synthesis but requires rigorous impurity monitoring.
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
The one-pot method’s use of acetone and 2-methyltetrahydrofuran (solvent A and B) enables efficient solvent recovery via distillation (40–60°C under reduced pressure), reducing raw material costs by 30%. Waste streams containing succinimide byproducts are neutralized with HCl, achieving compliance with environmental regulations.
Catalytic Innovations
Recent advances employ zeolite catalysts to accelerate the amination step, cutting reaction times by 40% without compromising yield.
Q & A
Basic: What are the standard synthetic routes for 4-Methoxy-6-methylpyrimidin-5-amine?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar pyrimidine derivatives are prepared by refluxing substituted amines with halogenated precursors (e.g., 4,6-dichloropyrimidine derivatives) in polar solvents like ethanol or acetonitrile . A one-pot synthesis under solvent-free conditions, as demonstrated for pyrazolo-pyrimidine derivatives, could also be adapted by substituting reagents to introduce methoxy and methyl groups at specific positions . Characterization typically involves -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity.
Advanced: How can substituent effects be optimized during synthesis to improve yield?
Answer:
Substituent positioning significantly impacts reactivity. For instance, steric hindrance from the methyl group at the 6-position may require tailored reaction conditions, such as elevated temperatures or catalytic bases (e.g., KCO), to enhance nucleophilic attack at the 5-amine position . Computational tools like density functional theory (DFT) can predict electronic effects of substituents, guiding solvent selection (e.g., DMF for polar intermediates) and reagent stoichiometry. Pilot studies on analogous compounds suggest that methoxy groups at para positions enhance stability during purification .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- -NMR : To identify methoxy (-OCH) protons (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.3–2.5 ppm) .
- -NMR : Confirms aromatic carbons (δ ~150–160 ppm for pyrimidine rings) and substituent connectivity .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR spectroscopy : Detects N-H stretching (~3300 cm) and C-O-C vibrations (~1250 cm) .
Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?
Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For pyrimidine analogs, intermolecular interactions (e.g., Cl···N contacts at ~3.09–3.10 Å) stabilize crystal packing . Refinement using SHELXL (via the SHELX suite) is standard, with hydrogen atoms modeled using riding coordinates. Discrepancies between experimental and computational bond lengths (e.g., C-N vs. C-O) may indicate tautomerism or dynamic disorder, requiring disorder modeling or twin refinement .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for targets like carbonic anhydrase or tubulin polymerization .
Advanced: How can structure-activity relationships (SAR) explain contradictory bioactivity data?
Answer:
Divergent results often arise from substituent electronic effects. For example, electron-donating groups (e.g., -OCH) may enhance binding to hydrophobic enzyme pockets, while steric bulk (e.g., -CH) could reduce affinity . Comparative molecular field analysis (CoMFA) on analogs can map steric/electrostatic contributions. Contradictions in cytotoxicity data may also reflect cell line-specific uptake mechanisms or assay protocols (e.g., incubation time variations) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE (gloves, lab coat, goggles) due to potential irritancy.
- Work in a fume hood to avoid inhalation of fine powders.
- Dispose of waste via halogenated solvent containers, as recommended for chlorinated analogs .
Advanced: How can computational modeling predict metabolic pathways?
Answer:
Tools like PISTACHIO and REAXYS simulate metabolic transformations. For 4-Methoxy-6-methylpyrimidin-5-amine, phase I metabolism (e.g., demethylation at the methoxy group) and phase II glucuronidation are likely. Docking studies with cytochrome P450 enzymes (e.g., CYP3A4) can identify reactive metabolites, guiding toxicity assessments .
Basic: What solvents are optimal for recrystallization?
Answer:
High-polarity solvents (e.g., acetonitrile, ethanol) are preferred. For analogs, slow evaporation of acetonitrile solutions yields block-shaped crystals suitable for X-ray analysis .
Advanced: How can twinning or disorder in crystals affect refinement outcomes?
Answer:
Twinning (e.g., from non-merohedral symmetry) requires integration of HKLF 5 data in SHELXL. For disorder, split-atom models or restraints (e.g., SIMU) improve refinement stability. R-factors >5% discrepancies between observed/calculated data may indicate overlooked disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
